2-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol
Description
2-(5-(2,4-Dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol is a pyrazoline derivative featuring a 2,4-dichlorophenyl group at the 5-position of the dihydropyrazole ring and a 4-methylphenol substituent at the 3-position. The compound’s structure combines a planar dihydropyrazole core with aromatic and polar functional groups, enabling diverse intermolecular interactions (e.g., hydrogen bonding via the phenolic -OH and halogen bonding via Cl atoms).
Synthetic routes for related compounds involve condensation of chalcones with hydrazine derivatives in solvents like ethanol or DMF, followed by recrystallization (e.g., 55% and 42% yields for structurally similar analogs) . The 2,4-dichlorophenyl moiety is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and target binding .
Properties
IUPAC Name |
2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c1-9-2-5-16(21)12(6-9)15-8-14(19-20-15)11-4-3-10(17)7-13(11)18/h2-7,14,19,21H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLJHVNXMXSEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC(C2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The 2,4-dichlorophenyl group is then introduced through a substitution reaction, followed by the addition of the 4-methylphenol group.
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, which are crucial for optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction typically produces an alcohol.
Scientific Research Applications
2-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For instance, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response.
Comparison with Similar Compounds
Structural Insights :
- Halogen Effects : Replacement of Cl with Br or F in isostructural analogs (e.g., compounds 4 and 5) preserves molecular conformation but alters crystal packing due to differences in van der Waals radii and polarizability .
- Phenol vs. Thiophene: The phenolic -OH in the target compound may enhance antioxidant activity compared to thiophene-containing analogs, which prioritize antimicrobial action via hydrophobic interactions .
Physicochemical Properties
- Hydrogen Bonding: The phenolic -OH enables stronger H-bonding than methoxy or methyl groups, improving crystallinity and stability .
Biological Activity
The compound 2-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol , often referred to as CDMPO, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of CDMPO, focusing on its anti-inflammatory and neuroprotective effects, as well as its potential applications in treating various diseases.
Chemical Structure and Properties
CDMPO is characterized by its unique pyrazole structure, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 299.19 g/mol. Its structure includes a dichlorophenyl group that enhances its pharmacological properties.
Anti-Inflammatory Properties
Recent studies have shown that CDMPO exhibits significant anti-inflammatory effects. In vitro experiments demonstrated that it inhibits the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells. Specifically, CDMPO reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory pathways .
In vivo studies using a mouse model of Parkinson's disease (PD) indicated that prophylactic treatment with CDMPO mitigated neuroinflammation and protected dopaminergic neurons from LPS-induced damage. Behavioral assessments showed improvements in motor functions, suggesting its potential utility in neurodegenerative disorders .
Antitumor Activity
Pyrazole derivatives, including CDMPO, have been explored for their antitumor properties. Research indicates that they may inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy. A study highlighted the cytotoxic effects of pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231, demonstrating their potential in combination therapies with conventional chemotherapeutics like doxorubicin .
Antimicrobial Activity
CDMPO has also shown antimicrobial activity against various pathogens. Studies have indicated that pyrazole derivatives possess significant antibacterial effects due to their ability to disrupt microbial cell functions. This property positions CDMPO as a candidate for further exploration in antibiotic development .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| In Vitro Study on Microglia | CDMPO inhibited NO production and pro-inflammatory cytokines in LPS-stimulated BV2 cells. | Suggests potential use in neuroinflammatory conditions. |
| In Vivo Parkinson's Model | Treatment with CDMPO reduced neuroinflammation and improved motor deficits in mice. | Indicates promise for PD treatment strategies. |
| Cytotoxicity Assay | Pyrazole derivatives showed significant cytotoxicity against breast cancer cell lines. | Supports further investigation into pyrazole-based anticancer therapies. |
Structure-Activity Relationship (SAR)
Understanding the SAR of CDMPO is crucial for optimizing its biological activity. The presence of the dichlorophenyl group is believed to enhance lipophilicity and receptor binding affinity, which may contribute to its efficacy against inflammation and tumor growth . Future research should focus on modifying the pyrazole core to improve selectivity and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
